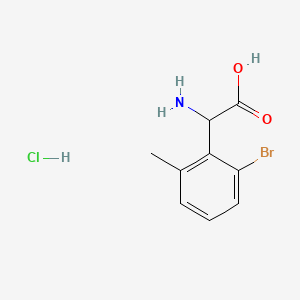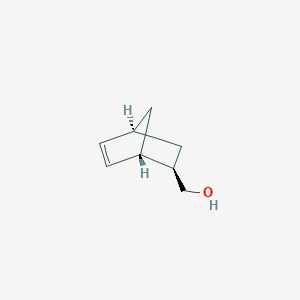
Exo-5-norbornene-2-methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Exo-5-Norbornene-2-methanol is a derivative of norbornene, a bicyclic hydrocarbon. This compound is widely used as a monomer in the synthesis of polynorbornenes through vinyl polymerization or ring-opening metathesis polymerization (ROMP). It is also utilized as an intermediate in the synthesis of photoresist materials and various pharmaceutically and biologically active compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Exo-5-Norbornene-2-methanol can be synthesized through the hydrolysis of exo-5-norbornene-2-carboxylic acid esters. The reaction typically involves the use of water and a base such as sodium methoxide or potassium tert-butoxide. The reaction conditions favor the formation of the exo-isomer over the endo-isomer .
Industrial Production Methods: In industrial settings, the compound is often produced through the co-polymerization of 5-norbornene-2-methanol with ethylene using heterogeneous silica-supported catalysts. This method allows for the efficient production of the compound on a larger scale .
Analyse Des Réactions Chimiques
Types of Reactions: Exo-5-Norbornene-2-methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products:
Oxidation: Exo-5-norbornene-2-carboxylic acid.
Reduction: Exo-5-norbornane-2-methanol.
Substitution: Exo-5-norbornene-2-halides or exo-5-norbornene-2-amines.
Applications De Recherche Scientifique
Exo-5-Norbornene-2-methanol has a wide range of applications in scientific research:
Biology: Serves as an intermediate in the synthesis of biologically active compounds.
Medicine: Utilized in the development of pharmaceutical compounds due to its unique structure and reactivity.
Industry: Employed in the production of photoresist materials used in semiconductor manufacturing.
Mécanisme D'action
The mechanism of action of exo-5-norbornene-2-methanol primarily involves its role as a monomer in polymerization reactions. In ring-opening metathesis polymerization (ROMP), the compound reacts with a catalyst, typically a ruthenium-based metal carbene complex, to form long polymer chains. The release of ring strain from the cyclic olefin drives the polymerization process .
Comparaison Avec Des Composés Similaires
Endo-5-Norbornene-2-methanol: The endo isomer of the compound, which shows different reactivity in polymerization reactions.
5-Norbornene-2-carboxylic acid: Another norbornene derivative used in similar applications.
Oxanorbornene derivatives: These compounds also undergo ring-opening metathesis polymerization but show different reactivity compared to exo-5-norbornene-2-methanol.
Uniqueness: this compound is unique due to its higher reactivity in ring-opening metathesis polymerization compared to its endo isomer. This makes it particularly valuable in the synthesis of polynorbornenes with high thermal stability and transparency .
Propriétés
Numéro CAS |
67505-46-8 |
|---|---|
Formule moléculaire |
C8H12O |
Poids moléculaire |
124.18 g/mol |
Nom IUPAC |
[(1S,2R,4S)-2-bicyclo[2.2.1]hept-5-enyl]methanol |
InChI |
InChI=1S/C8H12O/c9-5-8-4-6-1-2-7(8)3-6/h1-2,6-9H,3-5H2/t6-,7+,8-/m0/s1 |
Clé InChI |
LUMNWCHHXDUKFI-RNJXMRFFSA-N |
SMILES isomérique |
C1[C@H]2C[C@H]([C@@H]1C=C2)CO |
SMILES canonique |
C1C2CC(C1C=C2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-(2-{2-azabicyclo[3.1.1]heptan-1-yl}ethyl)carbamate](/img/structure/B13455201.png)
![{3-Cyclopentylbicyclo[1.1.1]pentan-1-yl}hydrazine dihydrochloride](/img/structure/B13455207.png)
![1-[1-(Methoxymethyl)cyclopentyl]ethan-1-one](/img/structure/B13455210.png)
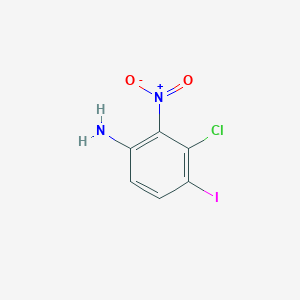
![tert-butyl N-{2-[(prop-2-yn-1-yl)carbamoyl]ethyl}carbamate](/img/structure/B13455238.png)
![Tert-butyl 2-{[2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexan-4-yl]oxy}acetate](/img/structure/B13455244.png)
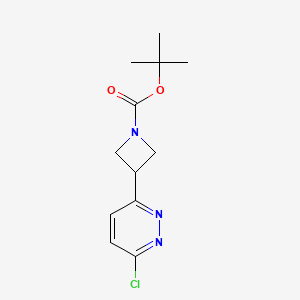
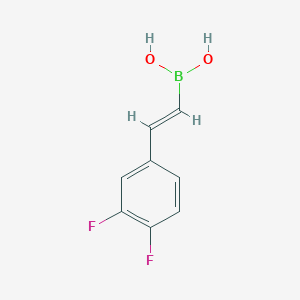

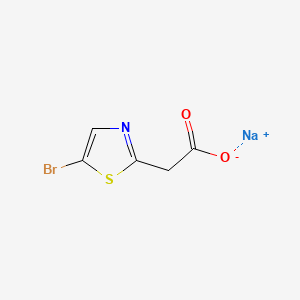
![[(1R,5S)-2-azabicyclo[3.1.0]hexan-1-yl]methanol hydrochloride](/img/structure/B13455283.png)
![3-Methylimidazo[1,5-a]pyridin-6-amine dihydrochloride](/img/structure/B13455288.png)
![1-[(4-Chlorophenyl)methyl]pyrrolidine-2,3-dione](/img/structure/B13455292.png)
